

Technical Guide: 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate

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Compound of Interest

Compound Name: 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate

Cat. No.: B597830

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CAS Number: 1228230-82-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, plausible synthetic approaches, and potential biological significance based on the activities of structurally related azetidine derivatives.

Chemical and Physical Properties

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is a salt composed of the organic base 3-(methoxymethyl)azetidine and trifluoroacetic acid. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif. Such small, strained rings are of increasing interest in drug design as they can impart unique conformational constraints and desirable physicochemical properties to molecules.[\[1\]](#)[\[2\]](#)

Property	Value	Source
CAS Number	1228230-82-7	ChemicalBook[3], Sigma-Aldrich[4]
Molecular Formula	C ₇ H ₁₂ F ₃ NO ₃	ChemicalBook[3], Capot Chemical[5]
Molecular Weight	215.17 g/mol	ChemicalBook[3], Capot Chemical[5]
Appearance	Light brown oil	ChemicalBook[3]
Storage Conditions	0-8 °C, Inert atmosphere	ChemicalBook[3], BLDpharm[6]

Synthesis and Experimental Protocols

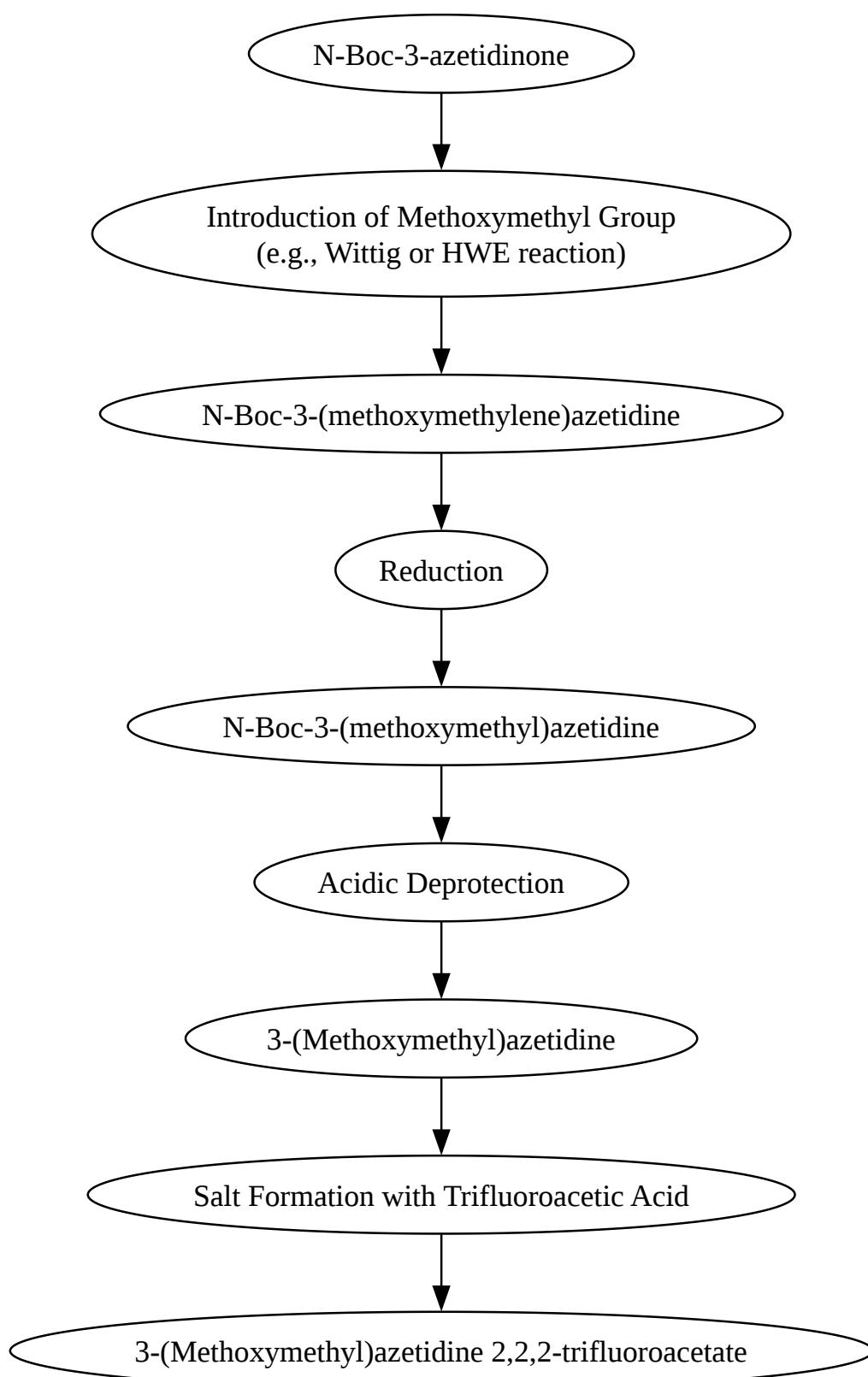
While a specific, detailed experimental protocol for the synthesis of **3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of 3-substituted azetidines. The general strategy involves the synthesis of the 3-(methoxymethyl)azetidine free base, followed by salt formation with trifluoroacetic acid.

Plausible Synthetic Pathway

A likely precursor for the synthesis is N-Boc-3-azetidinone. The synthesis can be conceptualized in the following stages:

- Introduction of the methoxymethyl group: This could be achieved through a Wittig or Horner-Wadsworth-Emmons reaction with a suitable methoxymethyl-containing reagent to form an exocyclic double bond, followed by reduction.
- Alternatively, a Grignard reaction with a methoxymethylmagnesium halide on N-Boc-3-azetidinone would yield a tertiary alcohol, which would then require deoxygenation.
- A more direct approach could involve the reduction of N-Boc-3-azetidinone to N-Boc-azetidin-3-ol, followed by O-methylation of the hydroxyl group and subsequent removal of the Boc protecting group.

- Deprotection: The N-Boc protecting group can be removed under acidic conditions.
- Salt Formation: The resulting 3-(methoxymethyl)azetidine free base is then treated with trifluoroacetic acid to yield the final product.

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General Experimental Protocol for Synthesis of 3-Substituted Azetidines (Illustrative)

The following is a generalized protocol for the synthesis of a 3-substituted azetidine derivative starting from 1-Boc-3-(bromomethyl)azetidine, which illustrates a common strategy for functionalizing the azetidine ring. This could be adapted for the synthesis of the target compound.

Materials:

- 1-Boc-3-(bromomethyl)azetidine
- Sodium methoxide
- Methanol (anhydrous)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of 1-Boc-3-(bromomethyl)azetidine in anhydrous methanol, add sodium methoxide.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
- Remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-(methoxymethyl)azetidine.
- Dissolve the N-Boc-3-(methoxymethyl)azetidine in dichloromethane.
- Add trifluoroacetic acid dropwise and stir at room temperature for 2-4 hours.
- Remove the solvent under reduced pressure to obtain the crude **3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate**.
- Purify the product by a suitable method, such as recrystallization or chromatography, if necessary.

Spectroscopic Data

While specific spectra for **3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate** are not publicly available, data for the closely related 3-(methoxymethyl)azetidine hydrochloride can provide insights into the expected spectral features.

Expected ^1H NMR (Nuclear Magnetic Resonance) Features:

The ^1H NMR spectrum of 3-(methoxymethyl)azetidine hydrochloride shows characteristic signals for the azetidine ring protons and the methoxymethyl substituent. For the trifluoroacetate salt, one would expect similar chemical shifts for the cation, with the possible presence of a broad singlet for the trifluoroacetate proton depending on the solvent and concentration.

Biological Activity and Applications in Drug Discovery

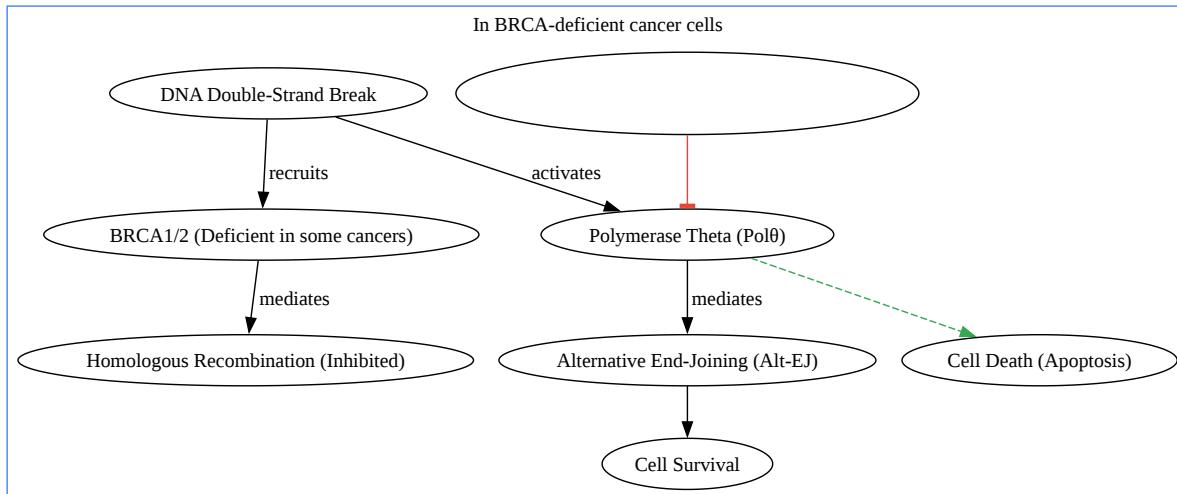
Specific biological activity data for **3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate** is not documented in the available literature. However, the broader class of 3-substituted azetidine derivatives has been extensively explored in drug discovery and medicinal chemistry, suggesting potential areas of application for this compound.

Azetidine-containing molecules have shown a wide range of biological activities, including:

- Anticancer Activity: 3-Hydroxymethyl-azetidine derivatives have been identified as potent inhibitors of polymerase theta (Polθ), a key enzyme in DNA repair, presenting a synthetic-lethal strategy for treating BRCA-deficient tumors.[7][8]
- Central Nervous System (CNS) Activity: 3-Aryl-3-arylmethoxy-azetidines have been synthesized as high-affinity ligands for monoamine transporters, such as the serotonin transporter (SERT) and dopamine transporter (DAT), indicating their potential as therapeutics for psychiatric and neurological disorders.[9]
- Antimicrobial Activity: Novel azetidine derivatives have demonstrated antifungal activity against pathogenic fungi like *Aspergillus fumigatus*.[10] Additionally, spirocyclic azetidines have shown excellent activity against *Mycobacterium tuberculosis*.

Hypothetical Signaling Pathway Involvement

Given the activity of related compounds, **3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate** could potentially modulate signaling pathways involved in cell proliferation and survival. For instance, as an analog of Polθ inhibitors, it might interfere with DNA damage response pathways.



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Conclusion

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is a valuable building block for medicinal chemistry. While specific biological data for this compound is limited, the diverse activities of related 3-substituted azetidines suggest its potential for the development of novel therapeutics, particularly in oncology and neurology. Further research into the synthesis and biological evaluation of this and similar compounds is warranted to fully explore their therapeutic potential.

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